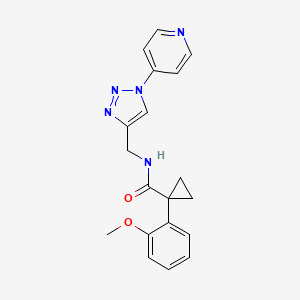

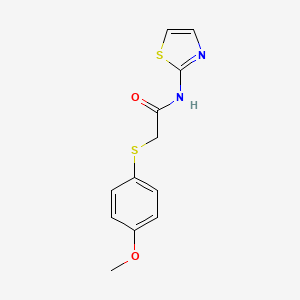

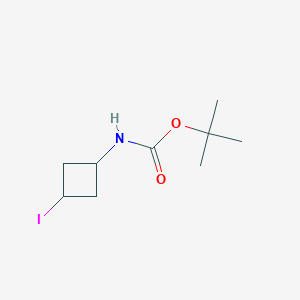

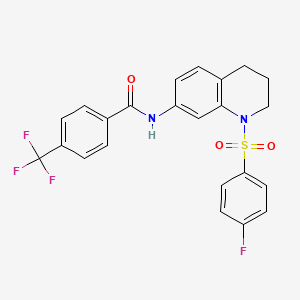

2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals and their derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” were not found, similar compounds have been synthesized in multi-step processes. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared in a four-step synthesis .Wissenschaftliche Forschungsanwendungen

Application in Antibacterial Drugs

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria . These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .

Methods of Application

The compounds were prepared in a four-step synthesis . The exact procedures and technical details were not specified in the source.

Results or Outcomes

The results of this research are not explicitly mentioned in the source. However, the aim was to develop potent inhibitors of type III secretion in Gram-negative bacteria .

Application in Anti-Melanogenesis

Field

This application is in the field of Dermatology and Medicinal Chemistry .

Summary of the Application

Eight thiophene chalcone derivatives were designed and synthesized as tyrosinase inhibitors . One of these compounds, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, showed strong competitive inhibition activity against mushroom tyrosinase .

Methods of Application

The compounds were synthesized and their mushroom tyrosinase inhibitory activities were evaluated . The exact procedures and technical details were not specified in the source.

Results or Outcomes

(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .

Application in Environmental Monitoring

Field

This application falls under the field of Environmental Science and Analytical Chemistry .

Summary of the Application

A thiadiazole-based covalent triazine framework nanosheet was developed for highly selective and sensitive primary aromatic amine detection among various amines . Primary aromatic amines (PAAs) are a class of persistent and highly toxic organic pollutants, posing a great threat to human health and the environment .

Methods of Application

The electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior was introduced into the 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Results or Outcomes

The F-CTF-3 nanosheet exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . It shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Application in Pesticide Development

Field

This application is in the field of Agricultural Chemistry .

Summary of the Application

Compounds similar to “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” have been synthesized and evaluated as potential pesticidal agents .

Methods of Application

The exact methods of application or experimental procedures are not specified in the source .

Results or Outcomes

The results of this research are not explicitly mentioned in the source .

Application in Insecticidal and Antifungal Agents

Summary of the Application

A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction . These compounds were evaluated for their insecticidal and antifungal activities .

Results or Outcomes

The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm (50–100% at 200mg L 1) and diamondback moth (50 –95% at 10mg L 1) .

Application in Calcium Ion Detection

Field

This application falls under the field of Neuroscience .

Summary of the Application

Some compounds similar to “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” were found to activate the release of calcium ions in insect (M. separata) central neurons at a higher concentration (50mg L 1) .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-16-9-2-4-10(5-3-9)18-8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRXQPFAISYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)

![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)

![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)

![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)

![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)